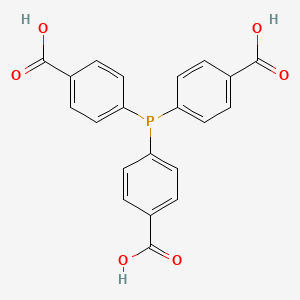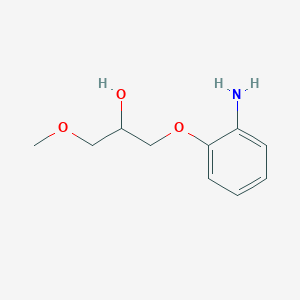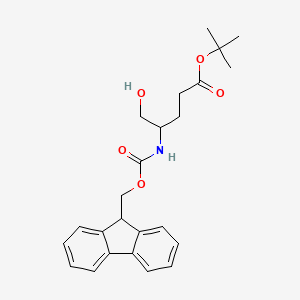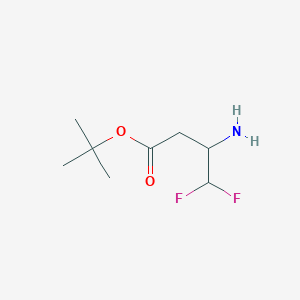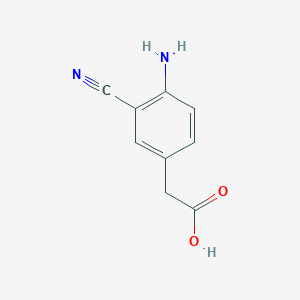
2-(4-Amino-3-cyanophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-cyanophenyl)acetic acid typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce a nitro group, followed by reduction to form the amino group The cyano group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(4-Amino-3-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-cyanophenyl)acetic acid depends on its interaction with molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The carboxylic acid group can also form ionic bonds with proteins and enzymes, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylacetic acid
- 4-Aminobenzonitrile
- 4-Aminobenzoic acid
Comparison
2-(4-Amino-3-cyanophenyl)acetic acid is unique due to the presence of both an amino and a cyano group on the same benzene ring, along with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from similar compounds that may lack one or more of these groups.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(4-amino-3-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3H,4,11H2,(H,12,13) |
InChI Key |
KLEUQIVDIIIJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


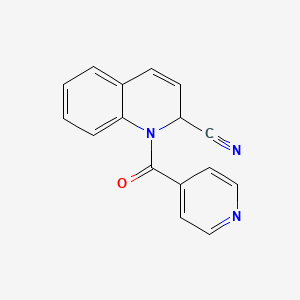


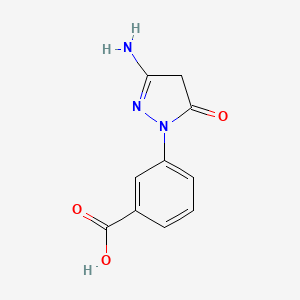


![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)


